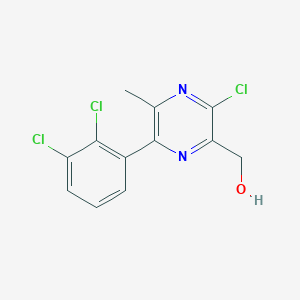
(3-Chloro-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)methanol is a chemical compound with a complex structure that includes a pyrazine ring substituted with chloro, dichlorophenyl, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)methanol typically involves multi-step organic reactions. One common method includes the chlorination of a precursor pyrazine compound followed by the introduction of the dichlorophenyl and methyl groups under controlled conditions. The final step involves the reduction of the intermediate to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chloro groups, yielding a less substituted pyrazine derivative.
Substitution: Halogen atoms can be substituted with other functional groups such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (3-Chloro-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Chloro-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound can be used in the study of enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate for various industrial processes.
Mécanisme D'action
The mechanism of action of (3-Chloro-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)methanol involves its interaction with specific molecular targets. The chloro and dichlorophenyl groups can enhance binding affinity to certain enzymes or receptors, modulating their activity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can lead to changes in the activity of the target, resulting in the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate): This compound has a similar structure but with a carboxylate group instead of a methanol group.
(3-Chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine): This compound lacks the methanol group, making it less reactive in certain chemical reactions.
Uniqueness
(3-Chloro-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)methanol is unique due to the presence of the methanol group, which provides additional reactivity and potential for hydrogen bonding. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various applications.
Propriétés
Formule moléculaire |
C12H9Cl3N2O |
|---|---|
Poids moléculaire |
303.6 g/mol |
Nom IUPAC |
[3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl]methanol |
InChI |
InChI=1S/C12H9Cl3N2O/c1-6-11(17-9(5-18)12(15)16-6)7-3-2-4-8(13)10(7)14/h2-4,18H,5H2,1H3 |
Clé InChI |
KALXHFNQAGCPBH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C(=N1)Cl)CO)C2=C(C(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


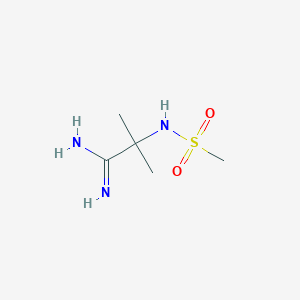
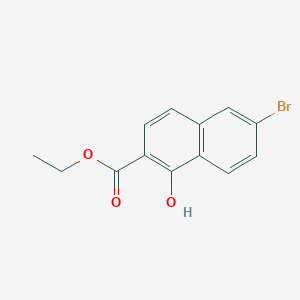
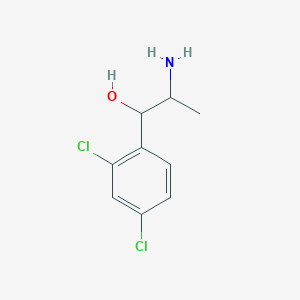
![3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide](/img/structure/B13320420.png)
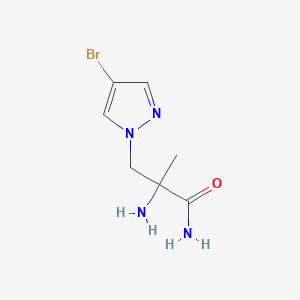
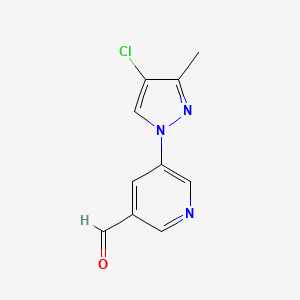
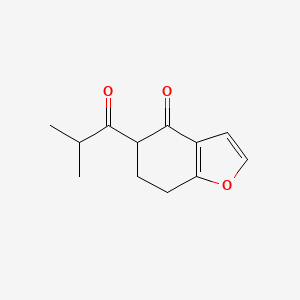
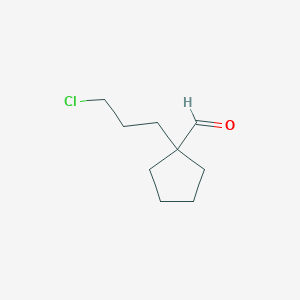
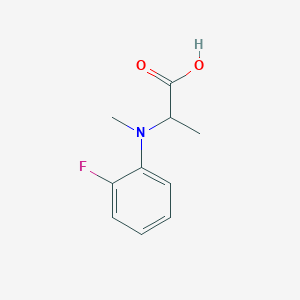

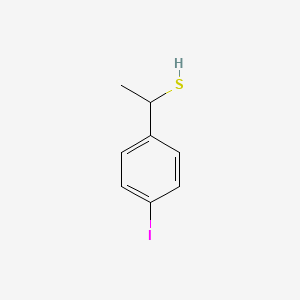
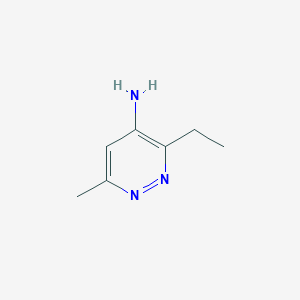
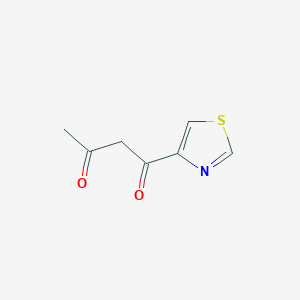
![4-[(Thian-3-yl)amino]cyclohexan-1-ol](/img/structure/B13320479.png)
